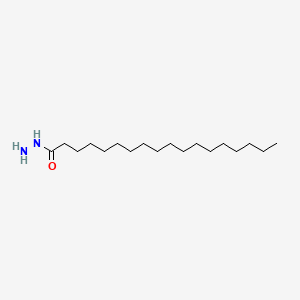

Stearic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFESSQUGDMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063316 | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4130-54-5 | |

| Record name | Stearic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FV1C68XOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Stearic Acid Hydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of stearic acid hydrazide (Octadecanehydrazide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecular structure, physical and chemical characteristics, spectroscopic profile, and thermal stability of this versatile long-chain fatty acid derivative. By integrating field-proven insights with technical data, this guide explains the causality behind its properties and provides validated experimental protocols for its synthesis and characterization. The unique combination of a long hydrophobic alkyl chain and a reactive polar hydrazide headgroup makes this molecule a subject of significant interest for applications ranging from polymer modification to advanced drug delivery systems.

Introduction: The Scientific Merit of a Bifunctional Molecule

This compound is an organic compound that merges the distinct characteristics of stearic acid, a saturated 18-carbon fatty acid, with the reactive functionality of hydrazine.[1] This bifunctional nature—a long, lipophilic alkyl tail and a highly reactive, hydrophilic hydrazide head—underpins its utility in diverse scientific fields.[1][2] In materials science, it serves as a modifying agent for polymers like Poly(L-lactic acid), where it can enhance mechanical properties.[3][4] For pharmaceutical and drug development professionals, its potential is significant. The lipophilic chain can facilitate interaction with biological membranes, and researchers have explored its use as a carrier to improve the delivery of therapeutic agents across challenging biological barriers, such as the blood-brain barrier.[2][3] The hydrazide group provides a reactive handle for covalent conjugation to drugs, linkers, or surfaces, making it a valuable building block in the synthesis of more complex molecules, including 1,3,4-oxadiazole derivatives with potential biological activities.[3][5] This guide aims to provide a foundational understanding of its core properties, which is essential for harnessing its full potential in these applications.

Molecular Structure and Identification

The fundamental properties of this compound are a direct consequence of its molecular architecture. It consists of a 17-carbon alkyl chain (the stearoyl group) attached to a hydrazide moiety (-CONHNH₂).

Caption: Figure 2: Workflow for Synthesis of this compound

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one molar equivalent of methyl stearate in absolute ethanol.

-

Rationale: Ethanol serves as a suitable solvent that dissolves the starting ester and is miscible with the aqueous hydrazine hydrate reagent. [5]2. Reagent Addition: Add a molar excess (e.g., 2-3 equivalents) of hydrazine hydrate to the solution.

-

Rationale: Using an excess of hydrazine drives the reaction equilibrium towards the product side, ensuring complete conversion of the ester.

-

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, increasing the reaction rate.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form. Further cooling in an ice bath can enhance precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove excess hydrazine and other impurities.

-

Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield the final product.

-

Characterization: Confirm the identity and purity of the product using the analytical methods described in Section 4 (Melting Point, IR, NMR).

Protocol for Solubility Assessment

A simple gravimetric method can be used to quantify solubility in a given solvent at a specific temperature. [6]

-

Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., ethanol) in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., using a shaker in a temperature-controlled water bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sampling: Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

-

Analysis: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the vial containing the dried solid. The mass of the dissolved this compound can be determined by subtraction. Solubility is then expressed as mass per volume (e.g., mg/mL).

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous chemical. [7][8]* Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8][9]* Handling: Handle in a well-ventilated area, preferably in a fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7][11]Avoid creating dust. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [7][10]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its dual nature—a long hydrophobic chain and a reactive polar headgroup—governs its thermal behavior, solubility, and spectroscopic signature. Understanding these core properties is fundamental for its effective application in polymer science, organic synthesis, and the design of sophisticated drug delivery systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their work.

References

-

ResearchGate. (n.d.). 1H NMR spectra of N -(benzoyl) this compound. Retrieved from [Link]

-

Fisher Scientific. (2024, February 18). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4130-54-5). Retrieved from [Link]

-

Cai, Y.-H., Yin, J., Peng, R., & Chu, S. (2012). Synthesis and Performance of N-(Benzoyl) this compound. Advanced Materials Research, 550-553, 545-548. Retrieved from [Link]

-

Cai, Y. H., et al. (2011). Synthesis and Performance of N-(Benzoyl) this compound. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octadecanoic acid, hydrazide. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). Stearic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b). Retrieved from [Link]

-

Viswanadham, Y., & Rao, K. S. (2007). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 69(3), 433. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000485 Stearic Acid at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the stearic acid (a) and stearic acid modified MoS2 nanoparticles (b). Retrieved from [Link]

-

Gao, Y., et al. (2013). Thermal Stability of Stearic Acid Intercalated Ca/Zn Rare-earth Hydrotalcite like in PVC. Journal of Materials Science & Technology. Retrieved from [Link]

-

Oria. (2025, February 3). Stearic Acid in the Pharmaceutical Industry – Benefits and Applications. Retrieved from [Link]

-

Al-Haideri, R. A. H. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Al-Haitham Journal for Pure and Applied Science, 28(3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

MDPI. (n.d.). Investigation of Mn2+-Doped Stearic-Acid Through XRD, Raman, and FT-IR, and Thermal Studies. Retrieved from [Link]

-

Siripatrawan, U., & Rohadi. (2010). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 36(4), 344-348. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

ALA Polystabs. (2024, October 1). Stearic Acid in the Pharmaceutical Industry: Key Uses and Benefits. Retrieved from [Link]

-

Small, D. M. (1984). Stearic acid solubility and cubic phase volume. Journal of Colloid and Interface Science, 97(2), 523-525. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem Compound Database. Retrieved from [Link]

-

Cabeza, L. F., et al. (2011). Review on the methodology used in thermal stability characterization of phase change materials. Renewable and Sustainable Energy Reviews, 15(5), 2454-2462. Retrieved from [Link]

-

Li, Y., et al. (2019). Stearic Acid/Inorganic Porous Matrix Phase Change Composite for Hot Water Systems. Materials, 12(8), 1276. Retrieved from [Link]

Sources

- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 4130-54-5 [smolecule.com]

- 3. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceasia.org [scienceasia.org]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.at [fishersci.at]

Synthesis of stearic acid hydrazide from stearic acid.

An In-depth Technical Guide to the Synthesis of Stearic Acid Hydrazide from Stearic Acid

Abstract

This compound (C₁₈H₃₈N₂O) is a versatile fatty acid derivative with significant applications across multiple scientific domains, including polymer science, drug delivery systems, and as a precursor for synthesizing various heterocyclic compounds. Its long 18-carbon aliphatic chain imparts unique hydrophobic properties, while the terminal hydrazide group offers a reactive site for further chemical modifications. This guide provides a comprehensive technical overview of the predominant synthetic methodologies for preparing this compound from stearic acid. We will delve into the underlying chemical principles, present detailed, field-proven experimental protocols, discuss critical process parameters for optimization, and outline robust analytical techniques for product characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Introduction: The Strategic Importance of this compound

Stearic acid, a saturated fatty acid abundant in animal and vegetable fats, serves as the foundational building block for this compound. The strategic value of converting stearic acid into its hydrazide derivative lies in the introduction of the highly nucleophilic and reactive hydrazide moiety (-CONHNH₂). This functional group unlocks a wide array of subsequent chemical transformations.

Key application areas include:

-

Polymer Modification: It is used as an additive to enhance the mechanical properties, such as tensile strength and elasticity, of polymers like Poly(L-lactic acid) (PLLA).

-

Drug Delivery Systems: The lipophilic nature of the stearyl chain can be leveraged to improve the bioavailability and cellular uptake of conjugated pharmaceutical compounds. Notably, its potential as a carrier molecule for drugs targeting the nervous system, such as in levodopa conjugates for Parkinson's disease treatment, has been explored.

-

Synthesis Precursor: The hydrazide group is a critical intermediate for constructing more complex molecules, including 1,3,4-oxadiazoles, triazoles, and other heterocyclic systems, many of which possess

An In-Depth Technical Guide to Stearic Acid Hydrazide (CAS 4130-54-5) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of Stearic Acid Hydrazide (CAS 4130-54-5), a long-chain fatty acid derivative with significant potential in pharmaceutical sciences. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile molecule, with a particular focus on its role in advanced drug delivery systems.

Core Chemical Identity and Physicochemical Properties

This compound, also known as octadecanehydrazide, is an organic compound that merges the lipophilic character of stearic acid with the reactive functionality of a hydrazide group.[1] This unique amphiphilic nature is central to its utility in pharmaceutical formulations.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. Its long C18 alkyl chain confers significant hydrophobicity, while the terminal hydrazide group (-CONHNH₂) provides a reactive handle for covalent conjugation.[2]

| Property | Value | Source(s) |

| CAS Number | 4130-54-5 | [1][3] |

| Molecular Formula | C₁₈H₃₈N₂O | [4] |

| Molecular Weight | 298.5 g/mol | [1] |

| Appearance | White to off-white crystalline solid or waxy powder | [2] |

| Melting Point | 140 °C (lit.) | [5] |

| Boiling Point | 170 °C at 30 mmHg (lit.) | [5] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |

| Density | 0.89 g/cm³ | [5] |

Spectroscopic Characterization

Accurate characterization is paramount for ensuring the identity and purity of this compound in a research setting. Below are the key spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of N-H stretching vibrations from the hydrazide group, strong C-H stretching from the long alkyl chain, and a prominent C=O (amide I) band.[4][6]

-

N-H Stretching: ~3400 cm⁻¹

-

C-H Stretching (asymmetric and symmetric): ~2917 cm⁻¹ and ~2849 cm⁻¹

-

C=O Stretching (Amide I): ~1638.1 cm⁻¹

-

N-H Bending (Amide II): ~1500-1572 cm⁻¹

-

CH₂ Bending (Scissoring): ~1469.2 cm⁻¹

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts can be found in public databases.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically straightforward, with the most common method involving the reaction of a stearic acid ester with hydrazine hydrate.[10]

Synthetic Workflow

A general and efficient protocol for the synthesis of this compound is outlined below. This method leverages the nucleophilicity of hydrazine to displace the alkoxy group of the ester.

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Esterification: Convert stearic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl stearate in ethanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture. The this compound will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[11]

Core Reactivity: The Hydrazide Functional Group

The hydrazide moiety is a versatile functional group, primarily utilized for its ability to react with aldehydes and ketones to form stable hydrazone linkages.[12][13] This "click-like" reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[12]

The reaction proceeds via nucleophilic attack of the terminal amine of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The stability of the resulting hydrazone bond is a key advantage in many applications.

Applications in Drug Development and Delivery

The unique bifunctional nature of this compound, possessing both a lipid anchor and a reactive handle, makes it a valuable tool in modern drug delivery.

Surface Modification of Liposomes and Nanoparticles

This compound is widely employed to functionalize the surface of liposomes and other lipid-based nanoparticles.[14][15][16][17] The long stearic acid chain readily intercalates into the lipid bilayer of the nanoparticle, leaving the hydrazide group exposed on the surface.[14]

Figure 2: Anchoring of this compound into a lipid bilayer.

This surface modification strategy creates a platform for the subsequent attachment of targeting ligands, imaging agents, or other biomolecules that contain an aldehyde or ketone group.[18] This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of disease.

Experimental Protocol: Surface Functionalization of Pre-formed Liposomes

-

Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain vesicles of a desired size.

-

Incubation: Add a solution of this compound (dissolved in a suitable solvent) to the liposome suspension.

-

Anchoring: Incubate the mixture at a temperature above the phase transition temperature of the lipids to facilitate the insertion of the stearic acid chain into the lipid bilayer.

-

Purification: Remove any unincorporated this compound by a suitable method such as dialysis or size exclusion chromatography.

-

Conjugation: The resulting hydrazide-functionalized liposomes can then be reacted with an aldehyde- or ketone-containing molecule of interest (e.g., an oxidized antibody or a small molecule drug) to form a stable hydrazone linkage.

Bioconjugation and Prodrug Strategies

The reactivity of the hydrazide group can be exploited to conjugate drugs directly to the stearic acid backbone. This approach can be used to create prodrugs where the drug is released under specific physiological conditions, or to improve the pharmacokinetic profile of a drug by attaching a lipophilic tail. For instance, the conjugation of levodopa to this compound has been explored as a strategy to potentially improve its delivery across the blood-brain barrier for the treatment of Parkinson's disease.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid creating dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Toxicity: Detailed toxicological data such as LD50 values are not widely available in the public domain.[19] However, the safety of stearic hydrazide for use in cosmetic products has not been substantiated by the Cosmetic Ingredient Review (CIR) Expert Panel due to a lack of data.[1] Researchers should therefore handle this compound with care and perform their own risk assessments.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical tool for researchers in the field of drug development. Its unique combination of a lipid anchor and a reactive hydrazide group provides a powerful platform for the surface functionalization of drug delivery vehicles and the creation of novel bioconjugates. As the demand for targeted therapies and advanced drug delivery systems continues to grow, the applications of this compound and similar long-chain fatty acid derivatives are likely to expand. Further research into the quantitative aspects of its reactivity and a more comprehensive toxicological profile will be crucial for its translation into clinical applications.

References

-

ResearchGate. 1 H NMR spectra of N -(benzoyl) this compound. Available from: [Link].

-

PubChem. Octadecanoic acid, hydrazide | C18H38N2O | CID 20088. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Synthesis and Performance of N-(Benzoyl) this compound. Available from: [Link].

-

NIST. This compound. NIST Chemistry WebBook. Available from: [Link].

-

PubChemLite. This compound (C18H38N2O). Available from: [Link].

-

ResearchGate. FT-IR spectra of stearic acid (a) and stearic acid modified MoS2 nanoparticles (b). Available from: [Link].

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000827). Available from: [Link].

-

NIST. This compound. NIST Chemistry WebBook. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Available from: [Link].

-

ResearchGate. (PDF) Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives. Available from: [Link].

-

Hindawi. Investigation of Fatty Acid Ketohydrazone Modified Liposome's Properties as a Drug Carrier. Available from: [Link].

-

Rierden Chemical. stearic-acid-70_-rct-sds.pdf. Available from: [Link].

-

Hygeia Journal for Drugs and Medicines. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link].

-

ResearchGate. FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b). Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000827). Available from: [Link].

-

ResearchGate. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Available from: [Link].

-

ScienceDirect. Liposome surface modifications-engineering techniques. Available from: [Link].

-

MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link].

-

New Directions Aromatics. SAFETY DATA SHEET (SDS) - Stearic Acid (Triple Pressed) Raw Material. Available from: [Link].

-

ResearchGate. FT-IR spectra of stearic acid and the stearic acid modified CaF 2 coating. Available from: [Link].

-

MDPI. Stearic Acid as an Atomic Layer Deposition Inhibitor: Spectroscopic Insights from AFM-IR. Available from: [Link].

-

NIH. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. Available from: [Link].

-

ResearchGate. Drug loading patterns and strategies for surface modification of liposomes. Available from: [Link].

-

ResearchGate. Surface Modifications of Liposomes for Drug Targeting | Request PDF. Available from: [Link].

-

nanoComposix. Protocols. Available from: [Link].

-

Springer Nature Experiments. Click Chemistry for Liposome Surface Modification. Available from: [Link].

-

PubMed. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay. Available from: [Link].

-

PubMed Central. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Available from: [Link].

-

ResearchGate. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Available from: [Link].

-

MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available from: [Link].

-

PubMed. Stearic acid-based nanoparticles loaded with antibacterial peptides - Bacitracin and LL-37. Available from: [Link].

-

PubMed Central. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available from: [Link].

-

PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link].

Sources

- 1. Octadecanoic acid, hydrazide | C18H38N2O | CID 20088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound(4130-54-5) 13C NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C18H38N2O) [pubchemlite.lcsb.uni.lu]

- 10. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]

- 11. researchgate.net [researchgate.net]

- 12. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Fatty Acid Ketohydrazone Modified Liposome's Properties as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

An In-depth Technical Guide to the Biological Activity of Long-Chain Fatty Acid Hydrazides

This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation of long-chain fatty acid hydrazides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of compounds.

Part 1: Introduction to Long-Chain Fatty Acid Hydrazides: A Versatile Scaffold in Medicinal Chemistry

Long-chain fatty acid hydrazides are a class of organic compounds characterized by a long aliphatic chain derived from a fatty acid, connected to a hydrazide functional group (-CONHNH2). This unique structural combination imparts amphiphilic properties and the capacity for diverse chemical modifications, making them a focal point of research in medicinal chemistry. The presence of the hydrazide moiety serves as a key building block for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and triazoles, each with distinct biological profiles.[1][2][3] The inherent biological activity of the fatty acid chains, coupled with the reactivity of the hydrazide group, has led to the exploration of these compounds for a multitude of therapeutic applications.[4][5]

The significance of long-chain fatty acid hydrazides in drug development stems from their demonstrated broad-spectrum biological activities. These include potent antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties.[6][7][8][9] Their ability to target essential biological pathways in pathogens and cancer cells, often with mechanisms distinct from existing drugs, positions them as promising candidates for overcoming drug resistance.[9] This guide will delve into the synthesis of these compounds, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation.

Part 2: Synthesis and Characterization: From Precursors to Purified Compounds

The synthesis of long-chain fatty acid hydrazides is typically straightforward, often commencing from readily available fatty acid esters or natural sources like vegetable oils.[10] The most common method involves the hydrazinolysis of fatty acid methyl esters.

Causality in Synthetic Strategy:

The choice of starting material is often dictated by the desired purity and the nature of the fatty acid chain (saturated or unsaturated). Using purified fatty acid methyl esters allows for the synthesis of a homogenous product. In contrast, employing vegetable oils results in a mixture of fatty acid hydrazides, reflecting the fatty acid composition of the oil.[10] Lipase-catalyzed synthesis has emerged as a greener alternative, enabling the reaction to proceed without the need for organic co-solvents, which is particularly advantageous for preserving the integrity of unsaturated fatty acids.[10]

General Synthesis Workflow:

Caption: General workflow for the synthesis of long-chain fatty acid hydrazides.

Detailed Synthetic Protocol: Synthesis of a Saturated Fatty Acid Hydrazide

-

Reactant Preparation: In a round-bottom flask, dissolve the fatty acid methyl ester (1 equivalent) in ethanol.

-

Hydrazinolysis: Add hydrazine hydrate (2.5 equivalents) to the solution.

-

Reaction: Stir and reflux the mixture for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After completion, cool the reaction mixture and pour it into crushed ice to precipitate the fatty acid hydrazide.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4][11]

-

Characterization: Confirm the structure of the synthesized hydrazide using spectroscopic methods such as Infrared (IR) spectroscopy (presence of N-H and C=O stretching), Nuclear Magnetic Resonance (NMR) spectroscopy (characteristic peaks for the alkyl chain and NH/NH2 protons), and Mass Spectrometry (MS) for molecular weight determination.[4][11]

Part 3: A Spectrum of Biological Activities

Long-chain fatty acid hydrazides and their derivatives exhibit a remarkable range of biological activities, making them attractive for various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of long-chain fatty acid hydrazides and their derivatives, particularly hydrazones.[4][6][7][11][12]

Mechanism of Action: The antimicrobial action is often multifaceted. One key mechanism involves the inhibition of essential enzymes in pathogens. For instance, some acyl hydrazides have been identified as inhibitors of fungal fatty acid biosynthesis, specifically targeting fatty acid desaturase, an enzyme crucial for maintaining cell membrane integrity.[9][13] This targeted inhibition is promising as the fungal enzymes are structurally distinct from their mammalian counterparts, suggesting a potential for selective toxicity.[9] Other proposed mechanisms include the disruption of the microbial cell wall and cell membrane.[14]

Structure-Activity Relationship (SAR): Studies have shown that the antimicrobial potency can be modulated by altering the structure of the hydrazide derivative. For example, the introduction of certain substituents on an aromatic ring attached to the hydrazone moiety can significantly enhance activity. The presence of electron-withdrawing groups, such as nitro or halogen atoms, has been correlated with increased antibacterial and antifungal effects.[12][15]

Table 1: Antimicrobial Activity of Selected Long-Chain Fatty Acid Hydrazide Derivatives

| Compound Type | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazide-hydrazones | Staphylococcus aureus, Bacillus subtilis | 1.95 - 7.81 | [12] |

| Lactic acid hydrazide-hydrazones | Staphylococcus aureus, Escherichia coli | 64 - 128 | [12] |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Staphylococcus epidermidis, Bacillus cereus | 0.48 - 15.62 | [12] |

| N'-Aryl α,β-unsaturated fatty acid hydrazides | Alternaria solani, Pyricularia oryzae | 0.76 - 5.79 (EC50) | [15][16] |

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of long-chain fatty acid hydrazides and their derivatives against various cancer cell lines.[17][18][19][20][21][22]

Mechanism of Action: The anticancer mechanisms are diverse and can be cell-line dependent. A common pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[17][19][20] For example, certain quinoline hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[20] Some hydrazone derivatives can induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[19]

Selective Cytotoxicity: A crucial aspect of a promising anticancer agent is its selectivity, i.e., its ability to kill cancer cells while sparing normal, healthy cells. Several studies have reported that novel N-acyl hydrazones exhibit high toxicity to cancer cells with no significant toxicity to normal cells, as indicated by high selectivity index (SI) values.[21][22]

Caption: Simplified signaling pathway for anticancer activity of fatty acid hydrazides.

Table 2: In Vitro Cytotoxicity of Selected Hydrazide Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| N-Acyl Hydrazones | MCF-7 (Breast), PC-3 (Prostate) | 7.52 - 25.41 (MCF-7), 10.19 - 57.33 (PC-3) | [21][22] |

| Quinoline Hydrazides | SH-SY5Y & Kelly (Neuroblastoma) | 1.3 - 5.7 | [20] |

| Pyrroloquinoxaline Hydrazines | Various human cancer cell lines | Sub-micromolar range | [19] |

| Hydrazide-hydrazones | HCT-116 (Colon) | 2.5 - 9.3 | [17] |

Part 4: Key Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and trustworthiness of research findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: Antimicrobial Susceptibility Testing - Agar Cup-Plate Method

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.

Self-Validating System: The inclusion of a positive control (a known antibiotic) validates the susceptibility of the test organism, while the negative control (solvent) ensures that the solvent has no inhibitory effect.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and uniformly spread it over the surface of the agar plates.

-

Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMF or DMSO) into the wells.[4][11]

-

Controls:

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][18]

Self-Validating System: The use of untreated control cells establishes the baseline for 100% viability, while a reference cytotoxic drug provides a positive control for assay performance.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the long-chain fatty acid hydrazide derivatives for a specified period (e.g., 24 or 48 hours). Include control wells containing only the cell culture medium or medium with the solvent (e.g., 0.5% DMSO).[17]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[17][18]

Part 5: Future Perspectives and Conclusion

Long-chain fatty acid hydrazides represent a promising and versatile chemical scaffold in the quest for novel therapeutic agents. Their straightforward synthesis, coupled with their broad spectrum of biological activities, makes them an attractive area for further research and development.

Future Directions:

-

Lead Optimization: Further derivatization and structure-activity relationship studies are needed to enhance the potency and selectivity of these compounds.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways are crucial for understanding their therapeutic effects and potential side effects.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[19]

-

Combating Drug Resistance: The unique mechanisms of action of some fatty acid hydrazide derivatives, such as the inhibition of fatty acid biosynthesis, could be exploited to develop drugs effective against resistant strains of pathogens.[9]

References

-

Rauf, A., Banday, M. R., & Mattoo, R. H. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 55(3), 448-452. [Link]

-

Rauf, A., Banday, M. R., & Mattoo, R. H. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica. [Link]

-

Toliwal, S. D., Yadav, K., & Patel, K. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 71(2), 144–148. [Link]

-

Kenar, J. A., Cermak, S. C., & Doll, K. M. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(10), 1843-1849. [Link]

-

Toliwal, S. D., Yadav, K., & Patel, K. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences. [Link]

-

Al-Ostath, R. S., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Ghabbour, H. A., & Ghorab, M. M. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3549. [Link]

-

Toliwal, S., Yadav, K., & Patel, K. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences. [Link]

-

Biernasiuk, A., Wujec, M., & Popiołek, Ł. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17462. [Link]

-

Shaker, N. O., Alian, N. A., El-Sawy, M. M., & Bakr, S. A. (2015). Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives. Life Science Journal. [Link]

-

Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2021). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. Materials, 14(11), 2825. [Link]

-

Chen, J., Wang, C., Lu, X., Liu, L., & Chen, J. (2014). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3469. [Link]

-

ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... [Link]

-

Li, Y., Wang, Y., Liu, X., & Fan, Z. (2021). N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. Journal of Agricultural and Food Chemistry, 69(46), 13847–13856. [Link]

-

Maccari, R., Mori, M., & Bua, O. (2019). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 24(22), 4050. [Link]

-

Li, Y., Wang, Y., Liu, X., & Fan, Z. (2021). N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Preparation of fatty hydrazides and their alkyl derivatives.... [Link]

-

Guedes, G. P., de Oliveira, R. N., & de Oliveira, A. S. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(6), 2852. [Link]

-

Foriş, V., Oniţa, N., & Tiperciuc, B. (2017). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 22(10), 1735. [Link]

-

Gatt, P., & D'Amato, A. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2772. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones. International Journal of Molecular Sciences. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. [Link]

-

A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. [Link]

-

Georgieva, M., Zheleva, D., & Gadjeva, V. (2021). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Antioxidants, 10(11), 1801. [Link]

-

Borik, R. M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

-

Truitt, M. D., & Wellington, M. (2021). Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infectious Diseases, 7(12), 3326–3336. [Link]

-

Le, T. B., & Lherbet, C. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(16), 4991. [Link]

-

Aday, B., & Yilmaz, I. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19579–19591. [Link]

-

Al-Ostath, R. S., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Ghabbour, H. A., & Ghorab, M. M. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate. [Link]

-

Borik, R. M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Preprints.org. [Link]

-

Abidov, M. T. (2017). Pharmacological aspects of hydrazides and hydrazide derivatives. Farmacja Polska. [Link]

-

Aday, B., & Yilmaz, I. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(10), 2656. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. researchgate.net [researchgate.net]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Stearic Acid Hydrazide: A Lipophilic Building Block for the Strategic Synthesis of Bioactive Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic acid hydrazide, a derivative of the ubiquitous saturated fatty acid, has emerged as a highly versatile and strategic precursor in modern heterocyclic chemistry. Its unique bifunctional nature, combining a reactive nucleophilic hydrazide group with a long, lipophilic C17 alkyl chain, provides a direct pathway to novel heterocyclic compounds with significant potential in drug discovery and materials science. This technical guide provides an in-depth exploration of the synthetic routes originating from this compound, focusing on the preparation of key five-membered heterocyclic cores, including pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will dissect the mechanistic underpinnings of these transformations, provide validated, step-by-step experimental protocols, and discuss the causality behind critical reaction choices. The strategic incorporation of the stearyl moiety is often intended to enhance lipid solubility and membrane permeability of the final compounds, a crucial aspect for improving pharmacokinetic profiles of potential therapeutic agents.

The Precursor: Synthesis and Strategic Utility of this compound

This compound serves as the foundational starting material for the syntheses detailed in this guide. Its preparation is straightforward, and its structure is primed for a variety of cyclization reactions.

Physicochemical Properties

This compound (Octadecanoic hydrazide) is a white to off-white crystalline solid with a molecular formula of C₁₈H₃₈N₂O and a melting point typically in the range of 114-116 °C. Its long hydrocarbon tail renders it hydrophobic, with good solubility in organic solvents like ethanol but limited solubility in water. The key to its synthetic utility lies in the terminal hydrazide functional group (-CONHNH₂), which contains two nucleophilic nitrogen atoms, enabling a wide array of condensation and cyclization reactions.

Core Protocol: Synthesis of this compound

The most common and efficient method for preparing this compound is the hydrazinolysis of a stearic acid ester, typically methyl stearate. This reaction is a classic nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile.

Experimental Protocol:

-

Esterification (if starting from Stearic Acid): To a solution of stearic acid (1 equivalent) in absolute methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 6 hours. After cooling, wash the mixture with water until neutral and extract the resulting methyl stearate with a suitable organic solvent. Evaporate the solvent under reduced pressure.

-

Hydrazinolysis: In a round-bottom flask, dissolve methyl stearate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2 equivalents, 95-99%) to the solution. The excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture in an ice bath. The solid this compound will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove excess hydrazine hydrate, and then recrystallize from ethanol to yield pure, white crystals of this compound.

Causality and Experience: The use of an ester (methyl stearate) rather than the parent carboxylic acid is crucial. Carboxylic acids will undergo a slow and inefficient acid-base reaction with the basic hydrazine. The ester, however, is a much better electrophile for the nucleophilic attack by hydrazine. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and is an excellent solvent for both the starting ester and the final recrystallization.

A Guide to the Spectroscopic Characterization of Stearic Acid Hydrazide: An In-Depth Analysis by Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Stearic acid hydrazide (C₁₈H₃₈N₂O) is a long-chain fatty acid derivative with significant utility across diverse scientific fields, including polymer modification and pharmaceuticals.[1][2] Its role as a surfactant, emulsifier, and synthetic precursor underscores the critical need for robust analytical methods to verify its structure and purity.[2] Notably, in drug development, it is being explored as a carrier molecule to enhance the delivery of therapeutics, potentially across the blood-brain barrier.[1][3] This technical guide provides a comprehensive examination of the two primary spectroscopic techniques for the structural elucidation of this compound: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document offers not just procedural outlines but also the causal reasoning behind spectral interpretation, ensuring a self-validating approach to analysis.

Foundational Understanding: Synthesis and Structure

To appreciate its characterization, one must first understand its origin. This compound is most commonly synthesized via the condensation of a stearic acid ester (like methyl stearate) with hydrazine hydrate.[1][4] This nucleophilic acyl substitution reaction replaces the ester's alkoxy group with the hydrazinyl group (-NHNH₂), forming the final amide-like structure.

The necessity of the analytical techniques discussed herein lies in the need to confirm the successful completion of this reaction—verifying the disappearance of the ester functional group and the appearance of the characteristic hydrazide moiety.

Below is the molecular structure of this compound, with key functional groups highlighted that are central to its spectroscopic signature.

Caption: Integrated workflow for this compound characterization.

Conclusion

The structural verification of this compound is achieved with high confidence through the combined application of Infrared and Nuclear Magnetic Resonance spectroscopy. IR spectroscopy serves as a rapid and definitive method for confirming the successful incorporation of the hydrazide functional group via its characteristic N-H and C=O (Amide I) stretching vibrations. Concurrently, ¹H NMR spectroscopy provides an exhaustive map of the molecule's proton framework, confirming the integrity of the stearoyl tail and the correct placement of the hydrazide group relative to the alkyl chain. This dual-pronged approach forms a robust, self-validating system essential for quality control in manufacturing and for foundational characterization in research and drug development applications.

References

-

ResearchGate. 1 H NMR spectra of N -(benzoyl) this compound. Available at: [Link]

-

SciSpace. Synthesis and Performance of N-(Benzoyl) this compound. Available at: [Link]

-

ResearchGate. Synthesis and Performance of N-(Benzoyl) this compound. Available at: [Link]

-

J-STAGE. Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Available at: [Link]

-

NIST WebBook. This compound. Available at: [Link]

-

Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Available at: [Link]

-

ResearchGate. IR spectra of hydrazones I and complexes II–V. Available at: [Link]

-

NIH National Library of Medicine. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Available at: [Link]

-

ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Available at: [Link]

-

A&C Chemicals. The Role of Stearic Acid in Modern Medicine. Available at: [Link]

-

ResearchGate. FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b). Available at: [Link]

-

ResearchGate. FT-IR spectrum of the stearic acid (a) and stearic acid modified MoS2 nanoparticles (b). Available at: [Link]

-

ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Available at: [Link]

-

BMRB. bmse000485 Stearic Acid at BMRB. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]

-

MDPI. Investigation of Mn2+-Doped Stearic-Acid Through XRD, Raman, and FT-IR, and Thermal Studies. Available at: [Link]

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

-

NIH National Library of Medicine. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available at: [Link]

-

PubMed. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Available at: [Link]

-

YouTube. Saturated& unsaturated long chains fatty acids assignment using NMR. Available at: [Link]

Sources

- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]

- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 4130-54-5 [smolecule.com]

- 4. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Stearic Acid Hydrazide

Abstract

Stearic acid hydrazide (C₁₈H₃₈N₂O) is a long-chain fatty hydrazide increasingly utilized in diverse fields, from polymer modification to pharmaceutical drug delivery systems.[1][2] Its performance and safety in these applications are intrinsically linked to its thermal stability. Elevated temperatures during polymer processing or formulation can induce decomposition, altering the material's properties and potentially releasing volatile byproducts. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermal stability and decomposition pathway of this compound. Due to a scarcity of published data on its specific decomposition profile, this document focuses on establishing a robust analytical methodology. It synthesizes information on the thermal behavior of its constituent moieties—the stearic acid backbone and the hydrazide functional group—to propose a hypothesized decomposition mechanism and provides detailed, field-proven protocols for its empirical validation using modern thermoanalytical techniques.

Introduction: The Need for Thermal Characterization

This compound is a derivative of stearic acid, a saturated fatty acid, and features a reactive hydrazide functional group (-CONHNH₂).[2] This unique structure imparts properties useful for various applications, including acting as a chemical intermediate and a modifying agent in polymer systems.[1] The molecule typically presents as a white to off-white crystalline powder with a melting point in the range of 104–116°C.[1][3]

The critical question for any application involving heat is: at what temperature does this molecule cease to be stable? Understanding the onset of decomposition, the rate of mass loss, the energy changes involved, and the identity of the evolved gaseous products is paramount for:

-

Defining Safe Processing Limits: Establishing maximum temperature thresholds for processes like melt extrusion in polymer compounding or heat sterilization in pharmaceutical manufacturing.

-

Predicting Shelf-Life and Stability: Assessing long-term stability under various storage conditions.

-

Ensuring Material Integrity: Preventing unintended chemical changes that could compromise the final product's efficacy, safety, or mechanical properties.

-

Mechanistic Understanding: Elucidating the degradation pathway to inform the development of more stable formulations or derivatives.

This guide outlines the theoretical basis and practical execution of a comprehensive thermal analysis workflow designed to answer these questions authoritatively.

Hypothesized Decomposition Pathway

While specific experimental data for this compound is limited, a scientifically sound hypothesis of its decomposition can be formulated by examining its constituent parts: the stearic acid aliphatic chain and the hydrazide group.

-

Stearic Acid Moiety: The pyrolysis of stearic acid is known to proceed via initial decarboxylation to produce n-heptadecane, followed by thermal cracking of the long hydrocarbon chain at higher temperatures.[4][5] This cracking process generates a series of smaller alkanes and alkenes, along with gaseous products like CO₂, CO, H₂O, and methane.[2][6] The initial thermal degradation of stearic acid begins around 185-220°C.[6][7]

-

Hydrazide Moiety: The thermal decomposition of hydrazine (N₂H₄) and its derivatives is complex and can be catalyzed. The fundamental cleavage occurs at the N-N bond, which is the weakest bond in the molecule.[8] This scission leads to the formation of amino radicals (•NH₂) which can then react further to produce ammonia (NH₃) and nitrogen gas (N₂).[8][9]

Combining these behaviors, we can propose a multi-stage decomposition mechanism for this compound, likely initiated by the less stable hydrazide group.

Proposed Decomposition Steps:

-

Initial Cleavage: The decomposition is likely initiated by the cleavage of the N-N bond or the C-N bond in the hydrazide group at a temperature likely above its melting point but potentially lower than the decomposition temperature of the pure fatty acid chain.

-

Formation of Intermediates: This initial scission would generate stearoyl radicals and nitrogenous fragments. These highly reactive species would quickly rearrange or react.

-

Secondary Decomposition: As the temperature increases, the long stearic acid backbone will undergo cracking, producing a cascade of smaller hydrocarbon molecules, consistent with the known pyrolysis of fatty acids.

This hypothesized pathway can be visualized as follows:

Core Analytical Techniques and Experimental Protocols

A multi-faceted approach using several thermoanalytical techniques is required for a complete characterization. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer to the TGA (TGA-MS).

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile and Kinetics

Objective: To determine the onset temperature of decomposition, quantify mass loss at different stages, and acquire data for kinetic analysis. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified reference materials with known Curie points (e.g., Nickel).

-

Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared ceramic or platinum crucible. Ensure a consistent, light packing density.

-

Atmosphere Selection: The choice of purge gas is critical.

-

Inert Atmosphere (Nitrogen or Argon): Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is essential for studying the intrinsic thermal decomposition (pyrolysis) without oxidative side reactions.

-

Oxidative Atmosphere (Air): To assess stability in the presence of an oxidant, use a synthetic air purge at a similar flow rate. This is relevant for applications where the material is exposed to air at high temperatures.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A rate of 10°C/min is a standard starting point; for kinetic analysis, this experiment must be repeated at multiple heating rates (e.g., 5, 15, and 20°C/min).[11]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. The primary output will be a plot of percent mass versus temperature (the TGA curve) and its first derivative (the DTG curve), which shows the rate of mass change.

Rationale of Experimental Choices:

-

Sample Mass (5-10 mg): This mass is large enough to be representative but small enough to minimize thermal gradients within the sample, ensuring the measured temperature accurately reflects the sample temperature.

-

Heating Rate (10°C/min): Provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[11] Using multiple rates is crucial for model-free kinetic calculations.

-

Atmosphere Control: Separating pyrolysis (N₂) from oxidative decomposition (air) is fundamental to understanding the degradation mechanism. An inert atmosphere reveals the material's inherent thermal stability.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To identify melting point, crystallization temperature, and other endothermic or exothermic events not associated with mass loss (e.g., solid-solid phase transitions). DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (Nitrogen, 50 mL/min) to prevent oxidation.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25°C. Ramp temperature from 25°C to 150°C at 10°C/min. This cycle reveals the melting behavior of the as-received sample.

-

Cool: Hold at 150°C for 2 minutes to erase thermal history. Cool the sample to 25°C at 10°C/min. This cycle shows the crystallization behavior.

-

Second Heat: Hold at 25°C for 2 minutes. Ramp temperature again from 25°C to 150°C at 10°C/min. This cycle reveals the thermal properties of the recrystallized material and can be used to investigate phenomena like glass transitions.

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will be troughs.

Rationale of Experimental Choices:

-

Hermetically Sealed Pans: Prevents any potential volatilization of the sample before decomposition, ensuring accurate enthalpy measurements.

-

Heat-Cool-Heat Cycle: This is a standard methodology in polymer and organic materials science. The first heat shows the properties of the material with its original processing history. The cooling and second heating scans provide data on the inherent properties of the material after its thermal history has been normalized.[13]

-

Upper Temperature Limit (150°C): This is chosen to be safely above the known melting point (~116°C) but below the expected onset of decomposition to avoid contaminating the DSC cell.

Protocol 3: Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the gaseous products evolved during decomposition. This technique couples the mass loss data from TGA with the mass-to-charge ratio identification from a mass spectrometer.[14][15]

Methodology:

-

Instrument Setup: The TGA instrument is coupled to a quadrupole mass spectrometer via a heated, inert transfer line (typically held at >200°C) to prevent condensation of evolved products.

-

TGA Program: Execute the same TGA protocol as described in 3.1, using an inert (Helium or Argon) atmosphere. Helium is often preferred as a carrier gas for MS coupling due to its low mass.

-

MS Acquisition:

-

Set the mass spectrometer to scan a mass range relevant to the expected fragments (e.g., m/z 10-200 amu).

-

Acquire data in a continuous scan mode throughout the TGA run.

-

-

Data Analysis: Correlate the mass loss events observed in the TGA curve with the appearance of specific ions in the mass spectrometer. For example, a mass loss step can be attributed to the loss of water if an ion current for m/z 18 (H₂O) is detected concurrently. Other key ions to monitor would include m/z 17 (NH₃), 28 (N₂, CO), 44 (CO₂), and various hydrocarbon fragments.

Rationale of Experimental Choices:

-

Heated Transfer Line: This is a critical component. A cold transfer line would cause higher boiling point decomposition products to condense before reaching the detector, leading to incomplete and inaccurate analysis.[16]

-

Inert Carrier Gas: An inert atmosphere is required to ensure that the detected ions are from the sample's decomposition and not from reactions with the purge gas.

-

Correlated Analysis: The power of TGA-MS lies in directly linking a physical event (mass loss) with a chemical event (evolution of a specific molecule).[15]

Data Interpretation and Visualization

Experimental Workflow Visualization

The entire characterization process can be summarized in the following workflow:

Summarizing Quantitative Data

The results from these analyses should be compiled into a clear, concise table for comparison and reporting. A researcher performing these experiments would populate a table similar to the one below.

| Parameter | Technique | Condition | Expected Result |

| Melting Onset (Tₘ) | DSC | 10°C/min, N₂ | ~104-116°C[1][3] |

| Melting Enthalpy (ΔHₘ) | DSC | 10°C/min, N₂ | Quantitative Value (J/g) |

| Crystallization Onset (T꜀) | DSC | 10°C/min, N₂ | Quantitative Value (°C) |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | 10°C/min, N₂ | Quantitative Value (°C) |

| Peak Decomposition Temp (Tₚₑₐₖ) | TGA (DTG) | 10°C/min, N₂ | Quantitative Value (°C) |